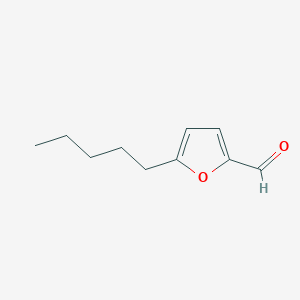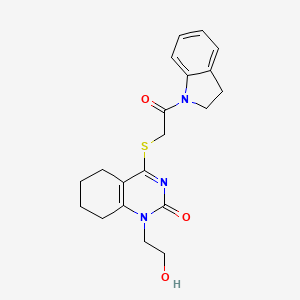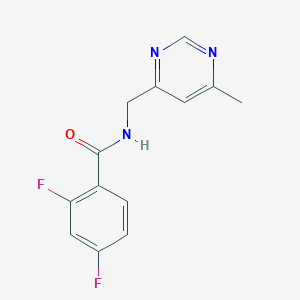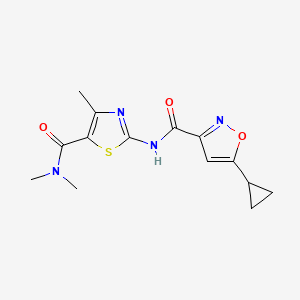
5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds related to isoxazole and thiazole derivatives have been studied for their antitumor properties. For instance, imidazotetrazines, which share a similar complexity in molecular structure, have shown curative activity against leukemia, suggesting potential antitumor applications for related compounds (Stevens et al., 1984).
Synthesis Routes for Antitumor Drugs
Research has explored the synthesis of compounds like temozolomide, an antitumor drug, from isoxazole derivatives. This indicates that compounds with isoxazole structures may serve as precursors or intermediates in the synthesis of clinically relevant drugs (Wang et al., 1997).
Insecticidal Activity
Isoxazole derivatives, particularly those substituted with arylthiomethyl groups, have been evaluated for their insecticidal properties. This suggests potential applications of similar compounds in developing new insecticides (Yu et al., 2009).
Anticonvulsant Activity
Compounds containing the isoxazole moiety have been linked to anticonvulsant activity, offering insights into the potential neurological applications of related structures (Jackson et al., 2012).
Antibacterial and Anticancer Agents
Newly synthesized pyridines and isoxazoles bearing 1,2,3-triazole moiety have shown promising results as anti-hepatic cancer and antimicrobial agents, highlighting the potential therapeutic applications of similar compounds (Hassan et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids .
Mode of Action
Based on the structure of similar compounds, it can be inferred that it might causebleaching symptoms by indirectly inhibiting the biosynthesis of carotenoids . This is a characteristic symptom of HPPD inhibitors .
Biochemical Pathways
The compound likely affects the carotenoid biosynthesis pathway . Carotenoids are important for the protection of chloroplasts and mitochondria against harmful radicals. By inhibiting HPPD, the compound disrupts the production of carotenoids, leading to bleaching symptoms .
Pharmacokinetics
Similar compounds have been found to exhibit good herbicidal activity against both monocotyledon and dicotyledon weeds . This suggests that the compound might have favorable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability and efficacy.
Result of Action
The compound likely causes bleaching symptoms in plants due to the inhibition of carotenoid biosynthesis . This can lead to the death of the plant, making the compound an effective herbicide .
Properties
IUPAC Name |
5-cyclopropyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-7-11(13(20)18(2)3)22-14(15-7)16-12(19)9-6-10(21-17-9)8-4-5-8/h6,8H,4-5H2,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYCXLKKCMIQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3CC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
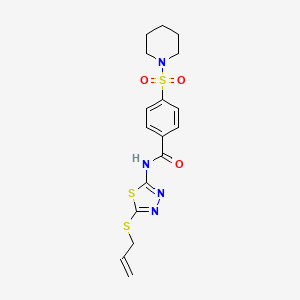
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2921976.png)


![[(3-Methylphenyl)methyl]boronic acid](/img/structure/B2921982.png)
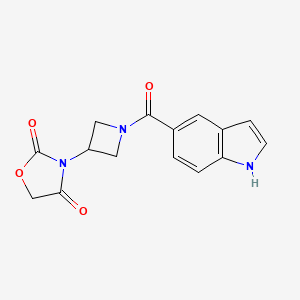
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide](/img/structure/B2921986.png)

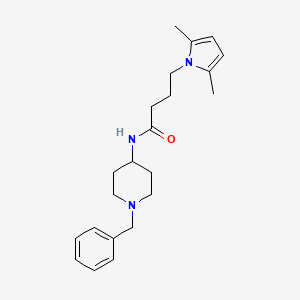
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)
